Cas no 35834-26-5 (Cirramycin A1,4'-deoxy-)

Cirramycin A1,4'-deoxy- structure
Cirramycin A1,4'-deoxy- structure
Productnaam:Cirramycin A1,4'-deoxy-
CAS-nummer:35834-26-5
MF:C31H51NO9
MW:581.737950563431
CID:307011
PubChem ID:6537204

Cirramycin A1,4'-deoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • Cirramycin A1,4'-deoxy-
    • 2-[(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • ROSAMICIN FROM MICROMONOSPORA ROSARIA
    • Antibiotic 67-694
    • Antibiotic M 4365A2
    • Cirramycin A1,4'-deoxy
    • Juvenimicin A3
    • Juvenimicin A3 Rosaramicin
    • ROSAMICIN
    • Rosaramicin
    • Rosaramicina [INN-Spanish]
    • Rosaramicine [INN-French]
    • Rosaramicinum [INN-Latin]
    • 35834-26-5
    • Rosaramicin [USAN:INN:BAN]
    • 4'-Deoxycirramycin A1
    • 4,17-Dioxabicyclo(14.1.0)heptadec-14-ene-10-acetaldehyde, 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-
    • ROSARAMICIN [USAN]
    • SCH-14947
    • ROSARAMICIN [INN]
    • Rosaramicinum
    • Cirramycin A1, 4'-deoxy-
    • 2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • Cirramycin A(sub 1), 4'-deoxy-
    • Rosaramicina
    • DTXSID4046361
    • IUPCWCLVECYZRV-JZMZINANSA-N
    • NSC-175150
    • GTPL10855
    • M 4365A2
    • ROSARAMICIN [MART.]
    • Rosamicin, from Micromonospora rosaria, ~98%
    • AKOS040747422
    • (1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
    • ANTIBIOTIC M-4365A2
    • 2-((1S,2R,3R,7R,8S,9S,10R,12R,16S,E)-9-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl)acetaldehyde
    • Rosaramicine
    • Antibiotic 67694
    • ROSARAMICIN [MI]
    • 4'-Deoxycirramycin A(sub 1)
    • Q7367362
    • CHEBI:87084
    • Sch 14947
    • NSC 175150
    • UNII-E907BNQ7SH
    • CHEMBL8965
    • EINECS 252-742-1
    • E907BNQ7SH
    • ANTIBIOTIC T-1124C
    • SCH14947
    • MFCD00133803
    • M-4365A2
    • 3-Ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-((3,4,6-tridesoxy-3-dimethylamino-beta-O-xylo-hexopyranosyl)oxy)-4,17-dioxabicyclo(14.1.0)heptadec-14-en-10-acetaldehyd
    • Stereoisomer of 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-4,17-dioxabicyclo(14.1.0)heptadec-14-ene-10-acetaldehyde
    • Rosamycin
    • SCHEMBL1649596
    • AKOS005423671
    • NSC175150
    • 4, 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-glucopyranosyl]oxy]-
    • ROSAMICIN BASE
    • D05757
    • 4, 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-
    • Stereoisomer of 3-ethyl-7-hydroxy-2,12,16-tetramethyl-5,13-dioxo-9-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-10-acetaldehyde
    • CHEMBL1966403
    • Rosaramicin (USAN/INN)
    • NS00011676
    • CHEMBL2357105
    • NCGC00183657-01
    • 2-[(14Z)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • Tox21_112063
    • NCGC00163616-01
    • 2-[(7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • SCHEMBL134724
    • Tox21_113415
    • CAS-35834-26-5
    • DTXCID2026361
    • Antibiotic T 1124C
    • Rosaramicinum (INN-Latin)
    • (1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo(14.1.0)heptadec-14-en-9-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
    • Rosaramicina (INN-Spanish)
    • ROSARAMICIN (MART.)
    • 2-((1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl)oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo(14.1.0)heptadec-14-en-10-yl)acetaldehyde
    • Rosaramicine (INN-French)
    • Inchi: InChI=1S/C31H51NO9/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3/b12-10+/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+/m1/s1
    • InChI-sleutel: IUPCWCLVECYZRV-JZMZINANSA-N
    • LACHT: O=CC[C@H]1C[C@@H](C)C(=O)C=C[C@@]2(O[C@H]2[C@H](C)[C@@H](CC)OC(=O)C[C@@H](O)[C@H](C)[C@H]1O[C@@H]1O[C@H](C)C[C@H](N(C)C)[C@H]1O)C |t:9,&1:3,5,11,13,14,16,23,25,27,29,31,34,38|

Berekende eigenschappen

  • Exacte massa: 581.35600
  • Monoisotopische massa: 581.356
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 41
  • Aantal draaibare bindingen: 6
  • Complexiteit: 941
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 13
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 135A^2

Experimentele eigenschappen

  • Dichtheid: 1.1598 (rough estimate)
  • Smeltpunt: 119-122°
  • Kookpunt: 640.04°C (rough estimate)
  • Vlampunt: 398.1°C
  • Brekindex: 1.6310 (estimate)
  • Oplosbaarheid: methanol: 10 mg/mL, clear, light yellow
  • PSA: 135.13000
  • LogboekP: 2.67040
  • Merck: 13,8342
  • Specifieke rotatie: D26 -35° (ethanol)

Cirramycin A1,4'-deoxy- Beveiligingsinformatie

  • WGK Duitsland:3
  • Code gevarencategorie: 20/21/22
  • Veiligheidsinstructies: 26-36
  • FLUKA MERK F CODES:10
  • RTECS:JG6800000
  • Identificatie van gevaarlijk materiaal: Xn
  • Toxiciteit:LD50 in mice (mg/kg): 625 s.c.; 350 i.p.; 155 i.v. (Wagman)
  • Opslagvoorwaarde:2-8°C
  • Risicozinnen:R20/21/22

Cirramycin A1,4'-deoxy- Gerelateerde literatuur

Aanbevolen leveranciers
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.